1,2-Dipalmitoyl-3-myristoyl-rac-glycerol
Overview
Description
1,2-Dipalmitoyl-3-myristoyl-rac-glycerol is a type of triacylglycerol. It contains palmitic acid at the sn-1 and sn-2 positions and myristic acid at the sn-3 position . This compound has been found in bovine milk fat .
Molecular Structure Analysis
The molecular formula of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol is C49H94O6 . The structure of this compound includes two palmitic acid moieties at the sn-1 and sn-2 positions and one myristic acid moiety at the sn-3 position of the glycerol backbone .Scientific Research Applications
Application in Lipid Biochemistry
1,2-Dipalmitoyl-3-myristoyl-rac-glycerol is a type of triacylglycerol . Triacylglycerols are a type of lipid and play a crucial role in biology as energy sources and transporters of dietary fat . They are used in various fields of scientific research, particularly in lipid biochemistry .
In terms of application, triacylglycerols like 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol are often used in studies involving lipid metabolism and diseases related to fat metabolism . They can be used in both in vitro and in vivo experiments .
The results of these studies contribute to our understanding of lipid biochemistry and can help in the development of treatments for diseases related to lipid metabolism .
Application in Food Science
1,2-Dipalmitoyl-3-myristoyl-rac-glycerol is similar to certain types of triacylglycerols found in palm oil . The binary phase behavior of these triacylglycerols plays an important role in the crystallization of palm oil .
In food science research, the crystallization properties of oils and fats are often studied. This is because the crystallization behavior of fats affects the texture and other physical properties of food products .
The methods used in these studies often involve cooling the oil or fat to a certain temperature and then analyzing the crystal structure using techniques like X-ray diffraction .
The results of these studies can help food scientists develop new food products or improve the properties of existing ones .
Application in Pharmaceutical Research
1,2-Dipalmitoyl-3-myristoyl-rac-glycerol and similar triacylglycerols are also used in pharmaceutical research . They are used as intermediates in the preparation of specific structured lipids and pharmaceutical products .
In pharmaceutical research, these triacylglycerols can be used in various ways. For example, they can be used to create lipid nanoparticles for drug delivery .
The results of these studies can contribute to the development of new drug delivery systems and pharmaceutical products .
Application in Chromatography
1,2-Dipalmitoyl-3-myristoyl-rac-glycerol can be used as an internal standard in reverse phase high performance liquid chromatography (RP-HPLC) . RP-HPLC is a commonly used method in analytical chemistry for separating, identifying, and quantifying each component in a mixture . The use of an internal standard like 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol can help improve the accuracy and reliability of the results .
Application in Diffusion Studies
1,2-Dipalmitoyl-3-myristoyl-rac-glycerol has been used as a component of foam films for diffusion studies . These studies can provide valuable insights into the properties of the material and its potential applications .
Application in Carotenoid Research
1,2-Dipalmitoyl-3-myristoyl-rac-glycerol and similar triacylglycerols are often found esterified with fatty acids in fruits, vegetables, and certain grains . They play a crucial role in the sequestration and accumulation of carotenoids . Carotenoids are pigments that are naturally occurring in the chloroplasts and chromoplasts of plants and some other photosynthetic organisms like algae, some types of fungus and some bacteria . This makes 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol relevant in research related to carotenoids .
properties
IUPAC Name |
(2-hexadecanoyloxy-3-tetradecanoyloxypropyl) hexadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H94O6/c1-4-7-10-13-16-19-22-24-27-30-33-36-39-42-48(51)54-45-46(44-53-47(50)41-38-35-32-29-26-21-18-15-12-9-6-3)55-49(52)43-40-37-34-31-28-25-23-20-17-14-11-8-5-2/h46H,4-45H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVXCFSNEOMSHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H94O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30972903 | |
Record name | 3-(Tetradecanoyloxy)propane-1,2-diyl dihexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30972903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
779.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dipalmitoyl-3-myristoyl-rac-glycerol | |
CAS RN |
57416-13-4 | |
Record name | 3-(Tetradecanoyloxy)propane-1,2-diyl dihexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30972903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.